Sodium salicylate Sodium salicylate Sodium salicylate is an organic molecular entity.
Sodium Salicylate is the sodium salt of salicylic acid. As a nonsteroidal anti-inflammatory drug (NSAID), sodium salicylate irreversibly acetylates cyclooxygenases I and II, thereby inhibiting prostaglandin synthesis and associated inflammation and pain. This agent may also activate mitogen-activated protein kinase (p38MAPK), thereby inducing apoptosis in cancer cells. (NCI04)
A non-steroidal anti-inflammatory agent that is less effective than equal doses of ASPIRIN in relieving pain and reducing fever. However, individuals who are hypersensitive to ASPIRIN may tolerate sodium salicylate. In general, this salicylate produces the same adverse reactions as ASPIRIN, but there is less occult gastrointestinal bleeding. (From AMA Drug Evaluations Annual, 1992, p120)
See also: Salicylic Acid (has active moiety); Methenamine; Sodium Salicylate (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 54-21-7
VCID: VC0543540
InChI: InChI=1S/C7H6O3.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);
SMILES: C1=CC=C(C(=C1)C(=O)[O-])O.[Na+]
Molecular Formula: C7H6NaO3
Molecular Weight: 161.11 g/mol

Sodium salicylate

CAS No.: 54-21-7

Cat. No.: VC0543540

Molecular Formula: C7H6NaO3

Molecular Weight: 161.11 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Sodium salicylate - 54-21-7

Specification

CAS No. 54-21-7
Molecular Formula C7H6NaO3
Molecular Weight 161.11 g/mol
IUPAC Name sodium;2-hydroxybenzoate
Standard InChI InChI=1S/C7H6O3.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);
Standard InChI Key REWPEPFZCALMJB-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C(=C1)C(=O)[O-])O.[Na+]
SMILES C1=CC=C(C(=C1)C(=O)[O-])O.[Na+]
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)O.[Na]
Appearance Solid powder

Introduction

Synthesis and Production

Historical Synthesis

Traditional methods involved saponification of methyl salicylate (extracted from wintergreen oil) with excess sodium hydroxide under reflux conditions . This process yielded sodium salicylate through ester hydrolysis, reflecting early industrial practices in pharmaceutical manufacturing.

Modern Industrial Production

Contemporary synthesis utilizes sodium phenolate and carbon dioxide under high-temperature and high-pressure conditions :

NaOC6H5+CO2HOC6H4COONa\text{NaOC}_6\text{H}_5 + \text{CO}_2 \rightarrow \text{HOC}_6\text{H}_4\text{COONa}

This method optimizes yield and purity, aligning with green chemistry principles by minimizing waste .

Chemical and Physical Properties

Structural Characteristics

Single-crystal X-ray diffraction (SCXRD) reveals a layered crystal structure composed of ionic Na⁺–O sheets interspersed with π-stacked salicylate anions . Weak van der Waals forces between layers contribute to its solubility and reactivity .

Thermal Stability

Thermogravimetric analysis (TGA) identifies a three-step decomposition process:

  • 245°C: Release of CO₂ and phenol .

  • 300–400°C: Degradation of aromatic residues.

  • >500°C: Formation of sodium carbonate ash .

Spectroscopic Properties

UV/Vis absorption spectra exhibit temperature-dependent bands at 305 nm (carboxylate species) and 345 nm (phenolate proton transfer) . Photoluminescence studies attribute its large Stokes shift to excited-state relaxation phenomena .

Table 1: Key Physical Properties of Sodium Salicylate

PropertyValueSource
Melting Point>300°C (lit.)
Solubility (H₂O, 20°C)1000 g/L
pH (100 g/L solution)6.5
Decomposition Onset245°C

Pharmacological Applications

Mechanism of Action

As an NSAID, sodium salicylate inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and alleviating pain and inflammation . Unlike aspirin, it lacks acetylating activity, making it preferable for patients with aspirin sensitivity .

Clinical Uses

  • Analgesia: Effective against mild to moderate pain .

  • Antipyretic: Reduces fever by modulating hypothalamic temperature regulation .

  • Oncology: Induces apoptosis and necrosis in cancer cells via mitochondrial pathway activation .

Adverse Effects

  • Reye’s Syndrome: Contraindicated in children <19 years due to association with viral infections .

  • Gastrointestinal Toxicity: Inhibits platelet aggregation and causes mucosal injury .

Agricultural Applications

Salt Stress Mitigation

A 2023 hydroponic study demonstrated sodium salicylate’s efficacy in enhancing wheat tolerance to saline conditions :

  • Antioxidant Enzyme Activation: Increased SOD (by 34%), CAT (28%), and POD (22%) activities .

  • Oxidative Stress Reduction: Lowered MDA (malondialdehyde) levels by 40%, indicating reduced lipid peroxidation .

Table 2: Agricultural Efficacy Under Salt Stress (12-Day Treatment)

ParameterSodium Salicylate (0.05 mg/L)Control (Salt Stress Only)
SOD Activity (U/g FW)45.2 ± 3.133.7 ± 2.5
MDA Content (nmol/g FW)8.9 ± 0.714.8 ± 1.2
Root Length (cm)12.4 ± 1.09.1 ± 0.8

Industrial and Cosmetic Uses

Skincare Formulations

As a beta-hydroxy acid (BHA) derivative, sodium salicylate promotes keratinocyte exfoliation, improving skin texture in concentrations of 0.5–2% . Its anti-inflammatory properties reduce acne-related erythema .

Material Science

Serves as a phosphor in vacuum ultraviolet (VUV) radiation detection due to its luminescent properties .

Antimicrobial Role

Quorum Sensing Inhibition

Recent Research Advances

Photophysical Insights

Density functional theory (DFT) calculations correlate its 345 nm absorption band with phenolate proton transfer, explaining its unique luminescence behavior .

Thermal Decomposition Pathways

In-operando FTIR spectroscopy identifies phenol and CO₂ as primary gaseous byproducts, informing waste management strategies in industrial settings .

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